- Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki-Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters, Journal of the American Chemical Society, 2007, 129(11), 3358-3366

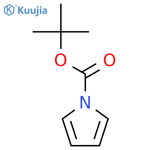

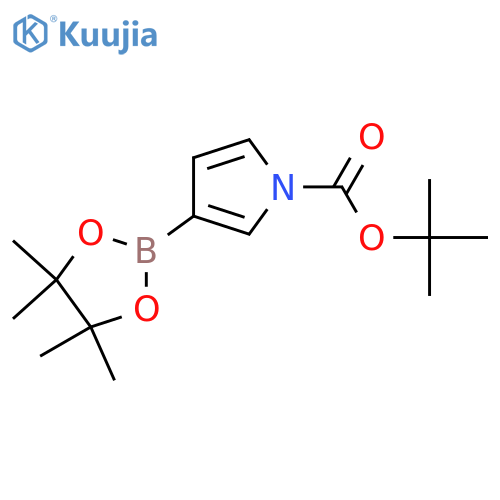

Cas no 935278-73-2 (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate)

935278-73-2 structure

商品名:tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate

CAS番号:935278-73-2

MF:C15H24BNO4

メガワット:293.1663646698

MDL:MFCD11504966

CID:841682

PubChem ID:42631569

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- 1-BOC-Pyrrole-3-boronic acid, pinacol ester

- t-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate

- STSRFVDSYZQVNM-UHFFFAOYSA-N

- MB09900

- FCH1628162

- OR360750

- AX8222768

- 1-(tert-Butyloxycarbonyl)-3-(

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate (ACI)

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylic acid 1,1-dimethylethyl ester

- 3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylic acid tert-butyl ester

- 1,1-Dimethylethyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- MFCD11504966

- AKOS015893469

- SY027975

- 1-Boc-1H-pyrrole-3-boronic Acid Pinacol Ester

- D78248

- DTXSID80655279

- SCHEMBL2622051

- CS-0146977

- tert-Butyl3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate

- 935278-73-2

- FS-6089

- 1-BOC-pyrrole-3-boronic acid pinacol ester

-

- MDL: MFCD11504966

- インチ: 1S/C15H24BNO4/c1-13(2,3)19-12(18)17-9-8-11(10-17)16-20-14(4,5)15(6,7)21-16/h8-10H,1-7H3

- InChIKey: STSRFVDSYZQVNM-UHFFFAOYSA-N

- ほほえんだ: O=C(N1C=C(B2OC(C)(C)C(C)(C)O2)C=C1)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 293.18000

- どういたいしつりょう: 293.1798384g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 21

- 回転可能化学結合数: 3

- 複雑さ: 400

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.7

じっけんとくせい

- 色と性状: NA

- 密度みつど: 1.0±0.1 g/cm3

- ふってん: 381.3±34.0 °C at 760 mmHg

- フラッシュポイント: 90.0±22.6 °C

- PSA: 49.69000

- LogP: 2.57050

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:−4℃保存(6−12週間)、−20℃長保存期間(1−2年)、0℃輸送

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | B663243-100mg |

1-BOC-pyrrole-3-boronic acid, pinacol ester |

935278-73-2 | 100mg |

$ 133.00 | 2023-04-18 | ||

| TRC | B663243-250mg |

1-BOC-pyrrole-3-boronic acid, pinacol ester |

935278-73-2 | 250mg |

$ 236.00 | 2023-04-18 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907577-100mg |

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

935278-73-2 | 95% | 100mg |

¥898.20 | 2022-08-31 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWLD0057-100G |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |

935278-73-2 | 95% | 100g |

¥ 36,385.00 | 2023-04-12 | |

| TRC | B663243-1g |

1-BOC-pyrrole-3-boronic acid, pinacol ester |

935278-73-2 | 1g |

$ 545.00 | 2022-06-07 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | T907577-250mg |

Tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

935278-73-2 | 95% | 250mg |

¥1,553.40 | 2022-08-31 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY433-250mg |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |

935278-73-2 | 98% | 250mg |

1085CNY | 2021-05-08 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SY433-1g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate |

935278-73-2 | 98% | 1g |

2860CNY | 2021-05-08 | |

| eNovation Chemicals LLC | D209880-1g |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

935278-73-2 | 95% | 1g |

$760 | 2024-08-03 | |

| Alichem | A109007633-5g |

tert-Butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrole-1-carboxylate |

935278-73-2 | 95% | 5g |

$900.00 | 2023-08-31 |

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Triethylamine Catalysts: Palladium, bis(acetonitrile)dichloro- , 2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl Solvents: Toluene ; 24 h, 80 °C

リファレンス

合成方法 2

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: tert-Butyl methyl ether ; 3 min, 80 °C

リファレンス

- Microwave-Accelerated Iridium-Catalyzed Borylation of Aromatic C-H Bonds, Organic Letters, 2009, 11(16), 3586-3589

合成方法 3

はんのうじょうけん

1.1 Catalysts: Bis[(1,2,5,6-η)-1,5-cyclooctadiene]di-μ-methoxydiiridium , 4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: Tetrahydrofuran ; 1 min, rt

1.2 13 h, 55 °C

1.2 13 h, 55 °C

リファレンス

- Boc Groups as Protectors and Directors for Ir-Catalyzed C-H Borylation of Heterocycles, Journal of Organic Chemistry, 2009, 74(23), 9199-9201

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate Raw materials

- Pyrrole-1-carboxylic Acid tert-Butyl Ester

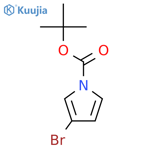

- tert-Butyl3-bromo-1H-pyrrole-1-carboxylate

- Bis(pinacolato)diborane

- Pinacolborane

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate Preparation Products

tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate 関連文献

-

Yehao Deng,Qi Wang,Yongbo Yuan,Jinsong Huang Mater. Horiz., 2015,2, 578-583

-

Kang Zheng,Liu Jiang,Yan-Tuan Li,Zhi-Yong Wu,Cui-Wei Yan RSC Adv., 2015,5, 51730-51744

-

3. Triphenylphosphine oxide-catalyzed stereoselective poly- and dibromination of unsaturated compounds†Tian-Yang Yu,Yao Wang,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 7817-7820

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Wen Bo,Junjie Zhang,Hongxia Li,Xiangjia Song RSC Adv., 2015,5, 104216-104222

935278-73-2 (tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate) 関連製品

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1341453-52-8(N-3-(dimethylamino)propyl-3,5-dimethylcyclohexan-1-amine)

- 1021228-59-0(N-(3,5-dimethylphenyl)-2-{[5-(3,4-dimethylphenyl)-1,3-oxazol-2-yl]sulfanyl}acetamide)

- 864940-45-4(ethyl 2-(3-fluorobenzamido)thiophene-3-carboxylate)

- 1443341-38-5(furan-2-yl-(3-propan-2-yloxyphenyl)methanol)

- 1336326-59-0((2R)-1-(3-fluoro-2-methylphenyl)propan-2-amine)

- 1823457-95-9(N6-Ethyl-5H,6H,7H-indeno5,6-d1,3thiazole-2,6-diamine hydrochloride)

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 2138033-97-1(2-(azepan-4-yl)-1lambda6,2-thiazolidine-1,1-dione hydrochloride)

- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)

推奨される供給者

Amadis Chemical Company Limited

(CAS:935278-73-2)tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrole-1-carboxylate

清らかである:99%

はかる:5g

価格 ($):478.0